

Technical Guide: Physicochemical Properties of **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate*

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Introduction

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a carbamate-protected amine and a hydroxyl group on a cyclopentyl scaffold, makes it a valuable intermediate in the synthesis of complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its application.

Physicochemical Properties

The properties of **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate** are summarized below. Data is compiled from various chemical databases and vendor information. Experimental values for melting point and specific solubility are not readily available in published literature; therefore, predicted values are provided where available.

Table 1: General and Physicochemical Properties

Property	Value	Source
IUPAC Name	tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate	[1]
CAS Number	154737-89-0	[1][2][3]
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[1][2][4]
Molecular Weight	201.26 g/mol	[1][2]
Appearance	Solid (predicted)	
Melting Point	Data not available	
Boiling Point	320.8 °C at 760 mmHg (Predicted)	
Density	1.08 g/cm ³ (Predicted)	
Solubility	Data not available	
Storage	Sealed in dry, 2-8°C	[5]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	1.2	[1]
Topological Polar Surface Area (TPSA)	58.6 Å ²	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bond Count	1	[1]
Exact Mass	201.13649347 Da	[1]

Experimental Protocols

While a specific, detailed synthesis protocol for **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate** is not widely published, a general and robust method for the preparation of tert-butyl carbamates from alcohols can be adapted. The following protocol is based on established chemical literature for similar transformations.

Synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

This procedure involves the reaction of (1S,3S)-3-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

- (1S,3S)-3-Aminocyclopentanol hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
- Water (H₂O)
- Magnesium sulfate (MgSO₄)
- Saturated aqueous sodium chloride (brine)

Procedure:

- Dissolve (1S,3S)-3-aminocyclopentanol hydrochloride in a mixture of water and dichloromethane (or THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium bicarbonate (or triethylamine) to neutralize the hydrochloride salt.
- Add a solution of di-tert-butyl dicarbonate in dichloromethane (or THF) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**.

Analytical Characterization

The purity and identity of the synthesized compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include a singlet for the tert-butyl protons, multiplets for the cyclopentyl ring protons, and signals for the hydroxyl and amine protons.
- ^{13}C NMR: Expected signals would correspond to the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclopentyl ring.

Mass Spectrometry (MS):

- GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity and confirm the molecular weight of the compound.^[1] The mass spectrum would be expected to show the molecular ion peak or characteristic fragment ions.

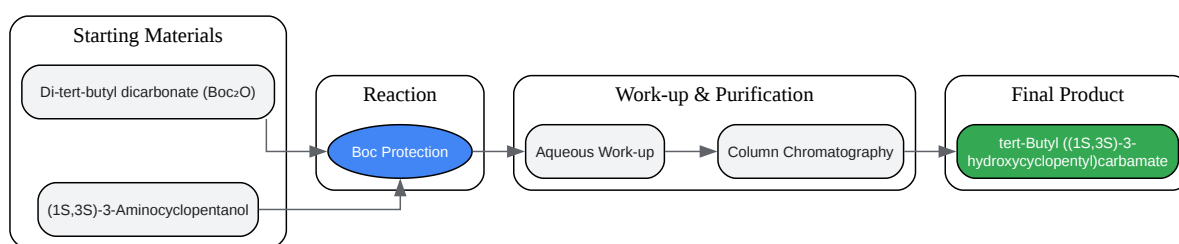
High-Performance Liquid Chromatography (HPLC):

- Purity analysis can be performed using a reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA).

Detection can be achieved using a UV detector.

Logical Workflow and Applications

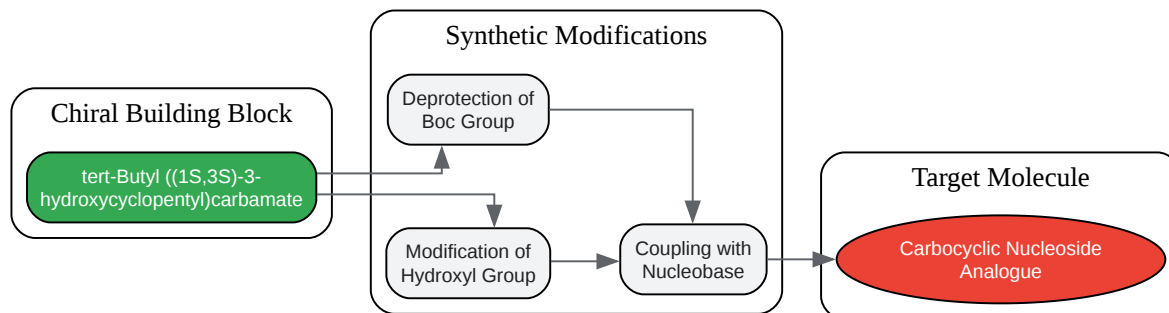
While a specific signaling pathway involving **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate** is not documented, its primary role is as a chiral building block in organic synthesis, particularly for drug discovery. The following diagrams illustrate a logical workflow for its synthesis and its potential application in the synthesis of more complex molecules.



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Caption: General synthetic workflow for **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**.

This compound is a valuable intermediate for the synthesis of various biologically active molecules, including carbocyclic nucleoside analogues which are known for their antiviral properties.



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Caption: Logical workflow for the use of the title compound in drug discovery.

Conclusion

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a key chiral intermediate with well-defined computed physicochemical properties. While some experimental data is not readily available, its synthesis and analysis can be achieved through standard laboratory protocols. Its primary value lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules, making it a compound of high interest for researchers in drug development.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115788#physicochemical-properties-of-tert-butyl-1s-3s-3-hydroxycyclopentyl-carbamate]

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